Vitexfolin A
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Overview
Description
Vitexfolin A is a natural product found in Vitex rotundifolia and Vitex trifolia with data available.
Scientific Research Applications
Analgesic Effects
Vitexfolin A, found in Viticis Fructus, has shown significant analgesic effects. A study by Okuyama et al. (1998) revealed that this compound, along with other compounds, exhibited notable inhibition of writhing in mice and produced analgesia when tested for pressure pain threshold (Okuyama, Fujimori, Yamazaki, & Deyama, 1998).
Inhibition of Nitric Oxide Production
Vitrifolin A, isolated from Vitex trifolia Linn. var. simplicifolia Cham, was evaluated for its effect on nitric oxide production in lipopolysaccharide-activated mouse macrophages. This study by Zhang et al. (2013) provides insight into its potential anti-inflammatory properties (Zhang, Zhang, Xie, & Row, 2013).
Cytotoxic Activity
Wu et al. (2009) identified compounds in Vitex trifolia L., including Vitetrifolin I, which exhibited cytotoxic activity against HeLa cell proliferation, inducing cell cycle arrest and apoptosis (Wu, Zhou, Zhang, Zhang, & Xuan, 2009).
Impact on Female Reproductive Disorders
Vitex extracts, including Vitex agnus-castus, have been studied for their efficacy in treating female reproductive disorders. Van Die et al. (2012) systematically reviewed clinical trials and found benefits of Vitex extracts in the treatment of premenstrual syndrome, premenstrual dysphoric disorder, and latent hyperprolactinaemia (van Die, Burger, Teede, & Bone, 2012).
Antioxidant and Antimicrobial Activity
Elumalai et al. (2015) synthesized zinc oxide nanoparticles using the leaf extract of Vitex trifolia L., which showed significant antimicrobial activity. This study underscores the potential of Vitex-derived compounds in nanotechnology and their biological applications (Elumalai, Velmurugan, Ravi, Kathiravan, & Raj, 2015).
Properties
Molecular Formula |
C25H28O11 |
---|---|
Molecular Weight |
504.5 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-4-(3-oxobutyl)phenoxy]oxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C25H28O11/c1-13(26)2-3-14-5-8-19(18(29)11-14)35-25-24(33)23(32)22(31)20(36-25)12-34-21(30)9-6-15-4-7-16(27)17(28)10-15/h4-11,20,22-25,27-29,31-33H,2-3,12H2,1H3/b9-6+/t20-,22-,23+,24-,25-/m1/s1 |
InChI Key |
BNHNQADMJDCLQA-MZNXIEEBSA-N |
Isomeric SMILES |
CC(=O)CCC1=CC(=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O)O)O |
Canonical SMILES |
CC(=O)CCC1=CC(=C(C=C1)OC2C(C(C(C(O2)COC(=O)C=CC3=CC(=C(C=C3)O)O)O)O)O)O |
Synonyms |
vitexfolin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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